2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine
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Overview
Description
2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine-3-thiol with suitable electrophiles under controlled conditions. For instance, the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in ethanol at room temperature can yield the desired thiazolo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The thiazole ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like zinc oxide nanoparticles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[4,5-b]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain through key hydrogen bonds . This inhibition can disrupt various cellular signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share a similar core structure but differ in the substituents attached to the thiazole and pyridine rings.
Thiazolo[3,2-a]pyridines: These compounds have a different annulation pattern but exhibit similar biological activities.
Uniqueness
2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine is unique due to the presence of the difluoromethyl group, which can enhance its lipophilicity and metabolic stability. Additionally, the specific substitution pattern on the thiazole and pyridine rings contributes to its distinct chemical and biological properties.
Biological Activity
2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anti-inflammatory and antimicrobial properties, structure-activity relationships (SAR), and synthesis methods.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyridine structure, with specific substitutions including a chlorine atom and a difluoromethyl group. These functional groups significantly influence its chemical properties and biological interactions.
Property | Details |
---|---|
Molecular Formula | C8H6ClF2N2S |
Molecular Weight | 236.66 g/mol |
Structural Features | Thiazole and pyridine rings; halogenated groups |
Anti-Inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. Notably, studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.
In vitro assays have reported the following IC50 values for related compounds:
Compound | IC50 (μmol) | Standard Drug | IC50 (μmol) |
---|---|---|---|
This compound | Not specified | Celecoxib | 0.04 ± 0.01 |
This suggests that the compound's unique substitution pattern may enhance its selectivity and potency against COX-2 compared to other derivatives.
Antimicrobial Activity
Preliminary studies have also highlighted the antimicrobial potential of thiazolo-pyridine derivatives. The presence of the difluoromethyl group is believed to enhance lipophilicity and hydrogen bonding capabilities, potentially improving interactions with microbial targets.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that the presence of halogenated groups significantly affects the biological activity of thiazolo-pyridine derivatives. The difluoromethyl group enhances binding affinity to target proteins or enzymes compared to non-fluorinated analogs.
Key Findings from SAR Studies
- Halogen Substituents : The presence of halogens increases lipophilicity and may lead to improved bioavailability.
- Methyl Substituents : Methyl groups can influence conformational flexibility, allowing for optimal interactions within enzyme active sites.
- Comparative Analysis : Other structurally similar compounds were evaluated for their biological activity to establish a baseline for comparison.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving thiazole and pyridine derivatives. Common synthetic routes include:
- Nucleophilic Substitution Reactions : Utilizing chlorinated precursors.
- Condensation Reactions : Combining thiazole derivatives with pyridine substrates under acidic or basic conditions.
Case Studies
Recent studies have provided insights into the pharmacological potential of this compound:
- A study demonstrated that derivatives showed strong anti-inflammatory effects in carrageenan-induced paw edema models in rats.
- Another investigation reported enhanced COX-2 inhibition compared to traditional anti-inflammatory drugs such as indomethacin.
Properties
CAS No. |
2901085-13-8 |
---|---|
Molecular Formula |
C8H5ClF2N2S |
Molecular Weight |
234.65 g/mol |
IUPAC Name |
2-chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C8H5ClF2N2S/c1-3-2-4(6(10)11)5-7(12-3)13-8(9)14-5/h2,6H,1H3 |
InChI Key |
RTIHOOCVWCAKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=C(S2)Cl)C(F)F |
Origin of Product |
United States |
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